molecular formula C14H28N2O3 B1371158 1-Boc-4-(3-Methoxypropylamino)piperidine CAS No. 887588-23-0

1-Boc-4-(3-Methoxypropylamino)piperidine

Cat. No.: B1371158
CAS No.: 887588-23-0
M. Wt: 272.38 g/mol
InChI Key: NDXIXCCMHCXBKO-UHFFFAOYSA-N
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Description

“1-Boc-4-(3-Methoxypropylamino)piperidine” is a chemical compound with the CAS Number: 887588-23-0 and a molecular weight of 272.39 . Its IUPAC name is tert-butyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H28N2O3. The InChI code is 1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Therapeutic Potential in Eating Disorders and Anxiety

1-Boc-piperidine derivatives have been explored for their therapeutic potential in addressing binge-eating behavior and anxiety. A study conducted on Wistar rats demonstrated that 1-Boc-piperidine can significantly reduce calorie intake from hyper-caloric food in binge-eating protocols and exert anxiolytic effects, although the exact mechanism remains to be characterized (Guzmán-Rodríguez et al., 2021).

Synthetic Applications in Pharmaceutical Research

3-Arylpiperidines, crucial in pharmaceutical research, can be synthesized via palladium-catalyzed migrative Negishi coupling, directly accessing 3-aryl-N-Boc-piperidines. The development of a new phosphine ligand was key to achieving efficiency and β-selectivity in this process (Millet & Baudoin, 2015).

Enantioselective Deprotonation Studies

The enantioselective deprotonation of N-Boc-piperidine has been experimentally and computationally studied, showing moderate selectivity and highlighting the importance of this process in asymmetric synthesis (Bailey et al., 2002).

Advancements in Asymmetric Syntheses

Intramolecular cyclization techniques have been developed for the asymmetric synthesis of N-Boc-2-substituted pyrrolidines and piperidines, providing routes to construct complex molecular architectures important in drug discovery (Serino et al., 1999).

Applications in C5(sp3)-H Arylation

1-Boc-3-aminopiperidine has been utilized in a Pd-catalyzed C5(sp3)-H arylation protocol, showcasing its potential in the formation of regiospecific and stereospecific arylated piperidines, crucial for pharmacological applications (Van Steijvoort et al., 2016).

Spectroscopic Characterization and Docking Studies

The spectroscopic characterization (FT-IR, FT-Raman, NMR) and molecular docking studies of 1-Benzyl-4-(N-Boc-amino)piperidine have been conducted, offering insights into its structural and electronic properties, which are vital for the development of targeted pharmaceuticals (Janani et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXIXCCMHCXBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656263
Record name tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-23-0
Record name tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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